![molecular formula C13H19Cl2N3 B1450858 4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride CAS No. 1158492-15-9](/img/structure/B1450858.png)
4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride
Overview
Description
“4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride” is a compound that falls under the category of piperidine derivatives . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidine derivatives can be synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . For instance, Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines .Molecular Structure Analysis
The molecular structure of “4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride” is based on structures generated from information available in ECHA’s databases . The molecular formula is C10H17Cl2N3O2 .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Scientific Research Applications
Pharmacological Activities and Potential Applications
4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride and related compounds have been explored in various scientific research contexts for their potential pharmacological activities. Although the specific compound has a closely related structure to those studied, these findings may shed light on its potential applications or mechanisms of action.
Antiarrhythmic and Antiserotonin Activities : Research on dialkylaminobenzimidazoles, related in structure to 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride, has identified compounds with potential antiarrhythmic, antiaggregation, and antiserotonin activities. These compounds have shown greater activity in certain respects than well-known pharmacological agents, suggesting their utility in developing new therapeutic agents (Zhukovskaya et al., 2017).
Antifungal Potential : Benzimidazole and piperazine derivatives, including those structurally similar to the compound of interest, have demonstrated significant antifungal activity. These findings highlight the role such compounds could play in addressing drug-resistant pathogens and the urgent need for new antifungal agents (Gadhave et al., 2012).
Antihypertensive Agents : Modifications of 4-piperidylbenzimidazolinones to include other heterocyclic groups have yielded new piperidine compounds with potential as antihypertensive agents. This suggests that modifications to the 4-Methyl-2-(4-piperidinyl)-1H-benzimidazole dihydrochloride structure could similarly result in compounds with valuable pharmacological properties (Obase et al., 1983).
Antibacterial Activities : A series of 2-piperidin-4-yl-benzimidazoles have been synthesized and evaluated for their antibacterial activities, showing potent inhibition against both Gram-positive and Gram-negative bacteria. This suggests the broad-spectrum antibacterial potential of compounds within this chemical class (He et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that “4-Methyl-2-(4-piperidinyl)-1h-benzimidazole dihydrochloride” and similar compounds may continue to be an area of interest in future research and drug development.
properties
IUPAC Name |
4-methyl-2-piperidin-4-yl-1H-benzimidazole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-9-3-2-4-11-12(9)16-13(15-11)10-5-7-14-8-6-10;;/h2-4,10,14H,5-8H2,1H3,(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJCWPLBDXKDCT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=N2)C3CCNCC3.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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